molecular formula C10H13NO3 B3034333 1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane CAS No. 158364-42-2

1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane

Cat. No.: B3034333
CAS No.: 158364-42-2
M. Wt: 195.21 g/mol
InChI Key: JDEJVZRCMSXTBW-YRNVUSSQSA-N
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Description

1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Bond Length Analysis

  • Harada and Ogawa (2001) conducted a study on the crystal structures of various compounds, including 1,2-diphenylethane derivatives. They observed an apparent shortening of the ethane bond in these structures, which was attributed to torsional vibration of the C—Ph bonds in crystals (Harada & Ogawa, 2001).

Photophysical Investigation

  • Asiri et al. (2017) synthesized and studied the structure of (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a compound related to 1-(2,5-Dimethoxyphenyl)-1-(hydroxyimino)ethane. They analyzed its electronic absorption and emission spectra in different solvents, determining solvatochromic properties such as extinction coefficient and transition dipole moment (Asiri et al., 2017).

Synthesis and Chemical Properties

  • Li Hong-xia (2007) reported the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its effectiveness as a chemical protective group and its behavior under various solvents (Li Hong-xia, 2007).
  • Gambarotti and Bjørsvik (2015) explored the Baeyer–Villiger oxidation of acetophenones and direct ring hydroxylation of methoxy-substituted benzenes. They used an oxidative system involving 3-chloroperbenzoic acid and 2,6-dimethoxyacetophenone as model substrates (Gambarotti & Bjørsvik, 2015).

Corrosion Inhibition

  • Emregül et al. (2006) investigated the effect of Schiff base compounds, including 1-(2-(2-hydroxyethylamino)ethylimino)ethyl)phenol, on steel corrosion in acidic solutions. They found these compounds to be effective inhibitors for mild steel in acidic media (Emregül et al., 2006).

Electrophilic Aromatic Bromination

  • Yong-nan Xu (2012) synthesized Methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate and established an optimized condition for electrophilic aromatic bromination of aromatic ethers, demonstrating the utility of this approach in synthesizing derivatives of this compound (Xu Yong-nan, 2012).

X-Ray Diffraction and Molecular Dynamics

  • Gontrani et al. (2020) provided insights into the structure of glycols and derivatives through X-ray diffraction and molecular dynamics studies. Their work included an investigation of 1,2-dimethoxy ethane, which shares structural similarities with this compound (Gontrani et al., 2020).

Carbon-Carbon Bond Cleavage

  • Zollinger et al. (2004) investigated the carbon-carbon bond cleavage of 1,2-diphenylethanes, including 1,2-dimethoxy-1,2-di-(p-tert-butylphenyl)-ethane, on a boron-doped diamond electrode. This research provides insights into the electrochemical behavior of compounds related to this compound (Zollinger et al., 2004).

Properties

IUPAC Name

(NE)-N-[1-(2,5-dimethoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(11-12)9-6-8(13-2)4-5-10(9)14-3/h4-6,12H,1-3H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEJVZRCMSXTBW-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243436
Record name Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158364-42-2
Record name Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158364-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,5-dimethoxyphenyl)-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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